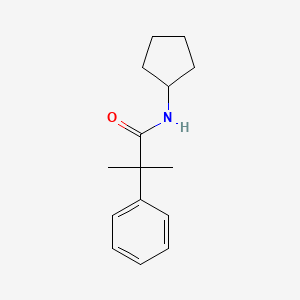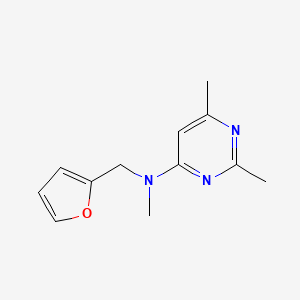
N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine, also known as PNU-74654, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies and is being investigated for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and inhibiting its activity can lead to the death of cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PARP, which can lead to the death of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine in lab experiments is its specificity for PARP inhibition, which can help researchers study the role of PARP in various cellular processes. However, one limitation is that it may not accurately reflect the effects of PARP inhibition in vivo, as it may not fully replicate the complex environment of a living organism.
Direcciones Futuras
There are several future directions for research related to N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine. One direction is to investigate its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine involves the reaction of furan-2-ylmethylamine with 2,6-dimethyl-4-chloropyrimidine, followed by the addition of trimethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine has been studied for its potential use in treating various diseases and disorders. It has been found to have anti-inflammatory properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,6-trimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-12(14-10(2)13-9)15(3)8-11-5-4-6-16-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIZHBSAXHPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
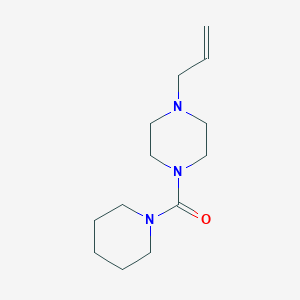
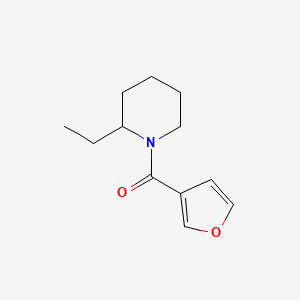

![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)

![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
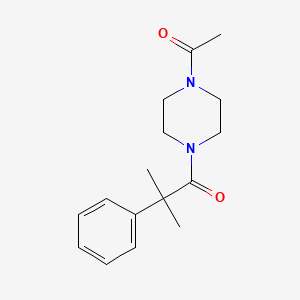
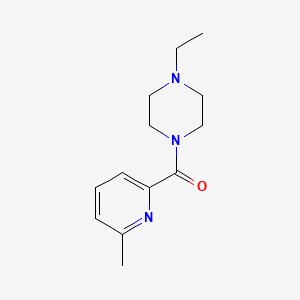
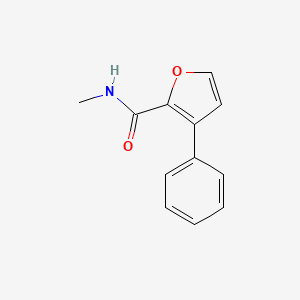
![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
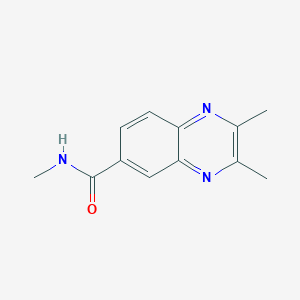
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
